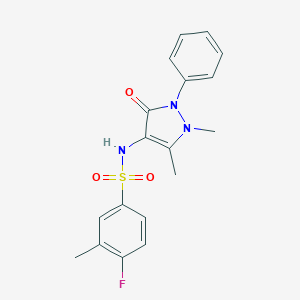![molecular formula C17H17NO5S2 B280937 Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280937.png)
Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate, also known as D609, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that plays a crucial role in many cellular processes.
Mécanisme D'action
Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate is a competitive inhibitor of PC-PLC, which means it binds to the active site of the enzyme and prevents it from hydrolyzing phosphatidylcholine. This leads to a decrease in the production of diacylglycerol (DAG) and inositol triphosphate (IP3), two important second messengers that are generated by PC-PLC. The decrease in DAG and IP3 levels leads to a decrease in the activity of downstream signaling pathways that are activated by these second messengers.
Biochemical and Physiological Effects:
Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to have a broad range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cell types, including cancer cells. Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has also been shown to induce cell differentiation in some cell types. In addition, Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to inhibit the production of inflammatory cytokines and to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate in lab experiments is its potency and specificity. Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate is a potent and specific inhibitor of PC-PLC, which means it can be used to study the role of this enzyme in various cellular processes. However, one of the limitations of using Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate. One direction is to investigate the role of PC-PLC in cancer progression and to explore the potential of Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate as a therapeutic agent for cancer. Another direction is to study the role of PC-PLC in neurodegenerative diseases, such as Alzheimer's disease, and to investigate the potential of Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate as a neuroprotective agent. Finally, further research is needed to explore the potential of Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate as a tool for studying the role of PC-PLC in various cellular processes and signaling pathways.
Méthodes De Synthèse
The synthesis of Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate involves several steps, including the reaction of 2-methyl-5-nitrobenzofuran with isopropyl chloroformate to form the intermediate isopropyl 2-methyl-5-nitrobenzofuran-3-carboxylate. The intermediate is then reacted with thionyl chloride and 2-thiophenesulfonamide to produce Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate. The overall yield of Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate is around 20-25%.
Applications De Recherche Scientifique
Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been widely used in scientific research as a tool to study the role of PC-PLC in various cellular processes. It has been shown to inhibit PC-PLC activity in a dose-dependent manner and to have a broad range of biological effects. Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been used to study the role of PC-PLC in cell proliferation, apoptosis, and differentiation. It has also been used to investigate the involvement of PC-PLC in signal transduction pathways, such as the MAPK and PI3K/Akt pathways.
Propriétés
Formule moléculaire |
C17H17NO5S2 |
|---|---|
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
propan-2-yl 2-methyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H17NO5S2/c1-10(2)22-17(19)16-11(3)23-14-7-6-12(9-13(14)16)18-25(20,21)15-5-4-8-24-15/h4-10,18H,1-3H3 |
Clé InChI |
PQYCGATYVFFNJO-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)OC(C)C |
SMILES canonique |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-methoxy-5-methylphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280858.png)
![N-(2,5-dimethoxyphenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280859.png)
![N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280863.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)
![N-(2-furylmethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280867.png)
![N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280869.png)


![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methylbenzoic acid](/img/structure/B280875.png)

![5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B280882.png)
